2-Cyclobutoxy-3-methylpyrazine
Description
2-Cyclobutoxy-3-methylpyrazine is a pyrazine derivative featuring a cyclobutoxy substituent at the 2-position and a methyl group at the 3-position. Pyrazines are heterocyclic aromatic compounds widely used in flavor and fragrance industries due to their low odor thresholds and diverse sensory profiles.
Properties
IUPAC Name |
2-cyclobutyloxy-3-methylpyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-7-9(11-6-5-10-7)12-8-3-2-4-8/h5-6,8H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFSXKANLOVMJGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1OC2CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as 2-isobutyl-3-methoxypyrazine, have been found to interact with proteins like epididymal-specific lipocalin-9
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and how it interacts with its targets. For instance, the antimicrobial effects of a similar compound, 2-isobutyl-3-methylpyrazine, were improved by lowering the water activity on the meat surface when maltodextrin was used as a carrier substance.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Key analogs and their substituents:
*Estimated based on cyclobutoxy group (C₄H₇O).
Physical and Chemical Properties
Solubility :
- This compound: Predicted to be insoluble in water due to the bulky cyclobutoxy group; solubility in ethanol likely due to polar methoxy analogs (e.g., 2-Methoxy-3-methylpyrazine is ethanol-soluble ).
- 2-Isobutyl-3-methoxypyrazine : Similar lipophilicity (logP ~2.5–3.0) due to isobutyl chain .
- 2-Methoxy-3-methylpyrazine: Water-insoluble, ethanol-soluble .
Volatility :
- The cyclobutoxy group’s strained ring may reduce volatility compared to linear alkoxy groups (e.g., methoxy). For comparison, 2-Isobutyl-3-methoxypyrazine has a boiling point ~250–260°C .
Sensory Profiles :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
